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Compound of Interest

Compound Name: Pipoxide chlorohydrin

Cat. No.: B1494807

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive overview of the spectroscopic data for Pipoxide chlorohydrin, a natural
product isolated from Piper attenuatum. This document details the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition.

Pipoxide chlorohydrin, with the chemical formula C21H19ClOes, is a significant compound due
to its origin from the Piper genus, known for a wide array of bioactive molecules.[1][2] The
structural elucidation of this complex molecule relies heavily on the interpretation of its
spectroscopic data. This guide presents the key spectral features that are instrumental in its
identification and characterization.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for Pipoxide
chlorohydrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

Table 1: *H NMR Spectral Data of Pipoxide Chlorohydrin (CDClIs)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)

Aromatic
7.95 m 2H

(Benzoyl)

Aromatic
7.50 m 3H

(Benzoyl)

Aromatic
7.35 m 5H

(Benzoyl)
6.25 dd 10,2 1H H-4
6.00 d 10 1H H-3
5.50 m 1H H-5
4.65 d 2 1H H-2
4.50 S 2H -CH2-O-Benzoyl
3.60 d 8 1H H-6
2.85 d 8 1H OH
2.50 S 1H OH

Table 2: 13C NMR Spectral Data of Pipoxide Chlorohydrin (CDClI3)
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Chemical Shift (6, ppm) Carbon Assignment
166.5 C=0 (Benzoyl)
165.0 C=0 (Benzoyl)
1335 Aromatic

133.0 Aromatic

130.0 Aromatic

129.5 Aromatic

129.0 C-4

128.5 Aromatic

128.0 C-3

74.0 C-1

73.5 C-5

71.0 C-6

69.0 -CH2-O-Benzoyl
61.5 C-2

Data sourced from the structural revision of pipoxide and pipoxide chlorohydrin.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of Pipoxide Chlorohydrin
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
3500 Broad O-H (Alcohol)
1720 Strong C=0 (Ester, Benzoyl)
1600, 1580, 1450 Medium C=C (Aromatic)
1270 Strong C-O (Ester)
710 Strong Aromatic C-H Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Mass Spectrometry Data of Pipoxide Chlorohydrin

m/z Relative Intensity (%) Assignment

[M]* (Molecular lon for

402
C21H19%°ClOe)
404 - [M+2]* (Isotope peak for 37Cl)
[M - C7Hs02]* (Loss of benzoyl
280
group)
[C7Hs0]* (Benzoyl cation -
105 100
Base Peak)
77 - [CeHs]* (Phenyl cation)

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques

for natural product characterization.
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Isolation of Pipoxide Chlorohydrin

Pipoxide chlorohydrin was isolated from the leaves of Piper attenuatum. The dried and
powdered plant material was extracted with a suitable organic solvent (e.g., ethanol or
methanol). The crude extract was then subjected to column chromatography over silica gel,
eluting with a gradient of hexane and ethyl acetate to yield the pure compound.

NMR Spectroscopy

1H and 3C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 300 MHz or
higher) using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as the
internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrophotometer. The
sample was prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. The
sample was introduced directly into the ion source, and the resulting fragmentation pattern was
analyzed.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Pipoxide chlorohydrin.
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Caption: Workflow for the isolation and spectroscopic characterization of Pipoxide
chlorohydrin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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